2-(Difluoromethoxy)benzylamine

Description

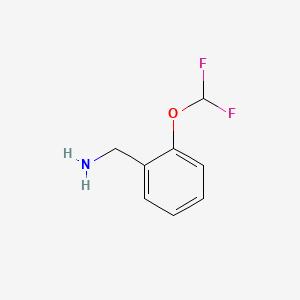

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(difluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXUJUQXAOYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947255 | |

| Record name | 1-[2-(Difluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243863-36-7 | |

| Record name | 1-[2-(Difluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethoxy)benzylamine (CAS 243863-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)benzylamine is a fluorinated organic compound increasingly recognized for its role as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the difluoromethoxy group at the ortho position, impart desirable physicochemical properties to parent molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine-containing motifs is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications in modern pharmaceutical research.

Section 1: Molecular Overview and Physicochemical Properties

This compound, registered under CAS number 243863-36-7, is a primary amine characterized by a benzyl core structure.[2][3][4] The key feature is the difluoromethoxy (-OCHF₂) group attached to the second carbon of the benzene ring, ortho to the aminomethyl (-CH₂NH₂) substituent.

Molecular Structure:

The presence of the electronegative fluorine atoms in the difluoromethoxy group significantly influences the electronic properties of the benzene ring and the basicity of the benzylamine moiety. This substitution can enhance metabolic stability by blocking potential sites of oxidation and can alter the pKa of the amine, affecting its interaction with biological targets.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical data sources.

| Property | Value | Source |

| CAS Number | 243863-36-7 | [2][3][4][6][7] |

| Appearance | Clear, colorless liquid | [2][7] |

| Boiling Point (Predicted) | 214.1 ± 35.0 °C | [2][4] |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [2][4] |

| Refractive Index | 1.491 | [2][4] |

| pKa (Predicted) | 8.60 ± 0.10 | [2] |

| Storage Conditions | 2-8°C, protect from light, air sensitive | [2][4] |

Section 2: Synthesis Protocol

The synthesis of this compound is not commonly detailed in primary literature but can be achieved through established synthetic organic chemistry transformations. A prevalent and logical pathway involves the reductive amination of the corresponding aldehyde, 2-(difluoromethoxy)benzaldehyde. This method is efficient and provides a direct route to the target primary amine.

Overall Reaction: 2-(difluoromethoxy)benzaldehyde → this compound

Detailed Step-by-Step Experimental Protocol: Reductive Amination

This protocol describes a representative lab-scale synthesis. Causality: The chosen method, reductive amination, is a robust and widely used transformation in organic synthesis for converting carbonyls to amines. It proceeds via an imine intermediate which is then reduced in situ to the desired amine, often with high yield and purity.

Materials and Reagents:

-

2-(difluoromethoxy)benzaldehyde

-

Ammonium acetate (CH₃COONH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(difluoromethoxy)benzaldehyde (1 equivalent) in methanol.

-

Imine Formation: Add ammonium acetate (approximately 10 equivalents) to the solution. Rationale: Ammonium acetate serves as the ammonia source, which condenses with the aldehyde to form the intermediate imine. The large excess drives the equilibrium towards imine formation.

-

Reduction: To the stirring solution, add sodium cyanoborohydride (approximately 1.5 equivalents) portion-wise. Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the imine C=N bond in the presence of the aldehyde C=O bond, preventing side reactions. The reaction is typically stirred at room temperature for 12-24 hours.

-

Workup and Extraction:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Rationale: The bicarb wash removes any unreacted acidic species, and the brine wash helps to remove water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification (Optional): The crude this compound can be purified by column chromatography on silica gel if necessary. Alternatively, it can be converted to its hydrochloride salt for easier handling and storage by dissolving the crude amine in a minimal amount of DCM or diethyl ether and adding a solution of HCl in diethyl ether, which typically causes the salt to precipitate.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[2][3] Its structural motif is found in a range of compounds investigated for various therapeutic targets. The benzylamine functional group is a versatile handle for constructing amides, sulfonamides, and secondary or tertiary amines through reactions like acylation, sulfonylation, and further alkylation.

Role as a Pharmacophore Fragment:

The 2-(difluoromethoxy)phenyl group can be considered a valuable pharmacophore fragment. The difluoromethoxy group acts as a bioisostere for other functional groups like a methoxy or hydroxyl group, but with altered electronic and lipophilic properties.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism (O-dealkylation), which can increase the half-life of a drug candidate.

-

Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance a molecule's ability to cross cell membranes.

-

Conformational Control: The ortho-substitution pattern can introduce conformational constraints that may lock the molecule into a bioactive conformation, improving binding affinity to a biological target.

While specific drugs containing this exact fragment are not prominently in the market, its analogs and related structures are prevalent in patent literature for targets in oncology, neuroscience, and infectious diseases.[6] The compound serves as a critical starting point for generating libraries of diverse molecules for high-throughput screening.

Logical Relationship Diagram

Caption: Role of this compound as a versatile synthetic intermediate.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is classified as corrosive and an irritant.[2][6] It can cause severe skin burns and eye damage.[6][8][9] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe mist, vapors, or spray.[8] It is noted to be air sensitive, suggesting that it should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term stability and to prevent degradation.[2]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] Recommended storage is at 2-8°C, protected from light.[2][4]

Conclusion

This compound is a specialized yet highly valuable chemical intermediate for the pharmaceutical and life sciences industries. Its unique combination of a reactive primary amine handle and a metabolically robust difluoromethoxy-substituted aromatic ring provides a powerful tool for medicinal chemists. The insights into its synthesis, properties, and applications provided in this guide underscore its potential for the development of next-generation therapeutics with improved pharmacological profiles.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 243863-36-7 [m.chemicalbook.com]

- 3. This compound | 243863-36-7 [chemicalbook.com]

- 4. 243863-36-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C8H9F2NO | CID 1514062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 243863-36-7 (2-(Difluoromethoxy)phenyl)methanamine AKSci 1811AB [aksci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Difluoromethoxy)benzylamine

This guide provides an in-depth analysis of the physicochemical properties of 2-(Difluoromethoxy)benzylamine, a key building block in modern medicinal chemistry. As researchers and drug development professionals, a thorough understanding of a compound's fundamental characteristics is paramount for its effective application. This document moves beyond a simple data sheet, offering insights into the causality behind these properties and providing robust, field-proven protocols for their validation. The integration of a difluoromethoxy group onto the benzylamine scaffold imparts unique electronic and conformational properties, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[1][2][3]

Core Compound Identity and Structure

Accurate identification is the foundation of all subsequent research. This compound is a substituted aromatic amine with the following key identifiers:

-

IUPAC Name: [2-(difluoromethoxy)phenyl]methanamine[4]

-

Chemical Structure:

Caption: 2D Structure of this compound.

The presence of the difluoromethoxy (-OCHF₂) group is critical. Unlike the more common trifluoromethoxy group, the C-H bond in the difluoromethoxy moiety can act as a weak hydrogen bond donor, influencing conformational preferences and interactions with biological targets.[3] The benzylamine portion is a well-established pharmacophore found in numerous FDA-approved drugs, often interacting with key residues in enzyme active sites or receptors.[7][8]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound as a liquid. It is crucial to note that several of these values are predicted through computational models and should be experimentally verified for any cGMP application.

| Property | Value | Source |

| Physical State | Liquid | [1][5] |

| Appearance | Clear, colorless to yellow liquid | [5][9][10] |

| Boiling Point | 214.1 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Refractive Index | 1.4885 - 1.4935 @ 20°C | [9] |

| pKa | 8.60 ± 0.10 (Predicted) | [6] |

| XLogP3 | 1.8 (Predicted) | [4] |

Lipophilicity and Solubility: A Deeper Dive

Lipophilicity, often expressed as LogP, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[11] For this compound, the predicted LogP of 1.8 suggests a moderate level of lipophilicity, indicating it is more soluble in organic solvents than in water.[4][12]

A positive LogP value signifies a higher concentration in the organic phase (typically n-octanol) compared to the aqueous phase in a partition test.[11] A value of 1.8 implies an approximate 63:1 ratio of the compound in the organic versus the aqueous phase. This property is consistent with safety data suggesting the compound is "not likely mobile in the environment due its low water solubility".[5] While soluble in common organic solvents like ethanol and methanol, its aqueous solubility is expected to be limited.[13]

Workflow for Experimental LogP Determination (Shake-Flask Method)

The Shake-Flask method, while time-consuming, remains the gold standard for its accuracy.[11] This protocol is a self-validating system, ensuring equilibrium is reached and measurements are accurate.

Caption: Experimental workflow for LogP determination via the Shake-Flask method.

Acidity and Basicity Profile (pKa)

The pKa value is fundamental to understanding a compound's ionization state at different physiological pHs, which directly impacts its solubility, permeability, and target binding. The predicted pKa of 8.60 for this compound corresponds to the protonation of the primary amine group (R-NH₂ + H⁺ ⇌ R-NH₃⁺).[6] This value indicates that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form, which typically enhances aqueous solubility but may reduce membrane permeability compared to the neutral form.

The electron-withdrawing nature of the ortho-difluoromethoxy group is expected to decrease the basicity of the benzylamine nitrogen (i.e., lower its pKa) compared to unsubstituted benzylamine (pKa ≈ 9.3). This is a key insight for medicinal chemists, as this electronic modulation can be used to fine-tune the compound's properties.

Workflow for Experimental pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust method for determining the pKa of basic functional groups.

Caption: Workflow for determining the pKa of a basic compound via potentiometric titration.

Spectroscopic Characterization

Spectroscopic data provides an unequivocal fingerprint of the compound.

-

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound is available, which is crucial for identifying its functional groups.[4] Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretches for the aromatic ring, and strong C-F and C-O stretching bands associated with the difluoromethoxy group.[4][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound were not found in the initial search, ¹H, ¹³C, and ¹⁹F NMR would be essential for full structural confirmation. The ¹⁹F NMR would be particularly informative, showing a characteristic doublet (split by the adjacent proton) for the -OCHF₂ group.

Safety, Handling, and Storage

Proper handling is critical due to the compound's hazardous nature.

-

Primary Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[4][5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5] Avoid inhalation of vapors. After handling, wash hands and any exposed skin thoroughly.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[1][2][6] It should be protected from light.[1][6]

Conclusion

This compound is more than a mere chemical intermediate; it is a carefully designed building block that leverages the unique properties of fluorine chemistry for advanced applications in drug discovery. Its moderate lipophilicity, coupled with the basicity of its amine group, provides a versatile scaffold for creating molecules with tailored ADME profiles. The protocols and data presented in this guide offer a comprehensive framework for researchers to confidently utilize this compound in their synthetic and developmental workflows, ensuring both scientific integrity and operational safety.

References

- 1. This compound CAS#: 243863-36-7 [m.chemicalbook.com]

- 2. This compound | 243863-36-7 [chemicalbook.com]

- 3. 3-(Difluoromethoxy)benzylamine | 244022-71-7 | Benchchem [benchchem.com]

- 4. This compound | C8H9F2NO | CID 1514062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 243863-36-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 10. This compound, 97% | CymitQuimica [cymitquimica.com]

- 11. acdlabs.com [acdlabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. aosc.in [aosc.in]

- 14. researchgate.net [researchgate.net]

Biological significance of the difluoromethoxy group in medicinal chemistry

An In-Depth Technical Guide

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][4] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Rise of a Privileged Functional Group

For decades, medicinal chemists have utilized fluorination to optimize drug candidates.[3][5] Simple substitutions of hydrogen with fluorine or the addition of a trifluoromethyl (-CF₃) group are well-established strategies for blocking metabolic hotspots and modulating electronic properties.[6] However, the quest for more nuanced control over a molecule's profile has led to the exploration of less common fluorinated motifs. The difluoromethoxy (-OCF₂H) group has proven to be a uniquely valuable moiety, often serving as a sophisticated bioisostere for hydroxyl, thiol, and methoxy groups.[1][2][7][8][9] It provides a distinct set of characteristics intermediate between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, allowing for precise adjustments to a lead compound's properties.[1]

Core Physicochemical Properties: A Comparative Analysis

The utility of the -OCF₂H group stems from a unique confluence of lipophilicity, electronic effects, and conformational behavior. Understanding these properties is critical to its strategic deployment in drug design.

Lipophilicity and Solubility

Lipophilicity, often measured as logP or the Hansch parameter (π), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] The -OCF₂H group moderately increases lipophilicity compared to a methoxy group, but to a lesser extent than the highly lipophilic trifluoromethoxy group.[2] This intermediate character allows for the enhancement of membrane permeability without the dramatic increase in lipophilicity that can sometimes lead to poor solubility or off-target effects.[2][6] Furthermore, the lipophilicity of the -OCF₂H group is considered "dynamic," as it can adapt its polarity based on the surrounding chemical environment through simple bond rotation.[4][11]

Electronic Effects and pKa Modulation

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[2] This inductive effect, driven by the two highly electronegative fluorine atoms, can significantly influence the acidity (pKa) of adjacent functional groups.[1][11] For example, attaching an -OCF₂H group to a phenol will lower the pKa of the phenolic proton, making it more acidic.[11] This modulation is a powerful tool for optimizing a drug's ionization state at physiological pH, which directly impacts solubility, receptor binding, and cell penetration.[1][11]

Hydrogen Bonding: The "Lipophilic Hydrogen Bond Donor"

A defining and highly advantageous feature of the difluoromethoxy group is its ability to act as a hydrogen bond (H-bond) donor.[1][8] The electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in H-bond interactions with acceptors like oxygen or nitrogen atoms in a protein binding site.[8][12][13] This capacity is not present in methoxy or trifluoromethoxy groups.[1] This makes the -OCF₂H group a rare "lipophilic hydrogen bond donor," capable of mimicking the H-bond interactions of hydroxyl (-OH) or thiol (-SH) groups while simultaneously increasing lipophilicity and metabolic stability.[2][7][9][14] Studies have quantified its H-bond acidity (Abraham's A parameter) as being similar in strength to thiophenols and anilines, though weaker than alcohols.[7][14][15][16]

Conformational Effects

The conformation of a drug molecule is critical for its interaction with a biological target. The replacement of a methoxy group with a difluoromethoxy group can induce significant conformational changes. While an aryl methoxy group (-O-CH₃) strongly prefers a conformation coplanar with the aromatic ring, the analogous aryl difluoromethoxy group (-O-CF₂H) shows little to no orientational preference and can readily adopt a conformation orthogonal to the ring.[17][18][19] This conformational flexibility allows the molecule to adapt to the specific topology of a binding pocket, potentially leading to an increase in binding affinity and potency.[17][18][20]

Data Summary: Comparative Physicochemical Properties

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch Lipophilicity (π) | ~ -0.02 | +0.2 to +0.6[4] | ~ +1.04[4] |

| Electronic Effect (Hammett σp) | ~ -0.27 | ~ +0.14[2] | ~ +0.35 |

| H-Bonding Capability | Acceptor Only | Donor & Acceptor[1][2] | Acceptor Only |

| Abraham's H-Bond Acidity (A) | ~ 0 | 0.085 - 0.126[14][15] | 0 |

| Preferred Aryl Conformation | Coplanar[17][19] | Flexible (No Preference)[17] | Orthogonal[17][19] |

Strategic Applications in Drug Design

The unique properties of the -OCF₂H group translate directly into powerful strategies for lead optimization.

Bioisosterism

The -OCF₂H group is an effective bioisostere for several common functionalities:

-

Hydroxyl (-OH) and Thiol (-SH) Groups: Its capacity as an H-bond donor allows it to replace these groups, often maintaining or enhancing binding affinity while dramatically improving metabolic stability and increasing membrane permeability.[1][7][8][9]

-

Methoxy (-OCH₃) Group: Replacing a methoxy group is a key strategy to block a common metabolic liability: O-demethylation.[1][2] This switch not only enhances the drug's half-life but also introduces a new H-bond donor capability that can be exploited for additional target interactions.[1]

Enhancing Metabolic Stability

A primary motivation for incorporating the -OCF₂H group is to improve a drug's pharmacokinetic profile.[2][11][21] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP450) enzymes responsible for much of Phase I metabolism.[2][6] By replacing a metabolically vulnerable methoxy group, which is prone to oxidative O-demethylation, the -OCF₂H group can significantly increase a drug's metabolic half-life, reduce clearance, and improve oral bioavailability.[1][2][22]

Caption: Metabolic fate of methoxy vs. difluoromethoxy groups.

Case Studies in Approved Drugs

The successful application of the -OCF₂H group is evident in several marketed pharmaceuticals.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on its benzimidazole ring is critical for its chemical stability in the prodrug form and its activation mechanism.[2] Pantoprazole is activated by acid in the parietal cells of the stomach, where it covalently binds to and inhibits the H⁺/K⁺-ATPase enzyme (the proton pump), reducing acid secretion.

Caption: Mechanism of action for Pantoprazole.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is a key contributor to its high potency and metabolic stability, ensuring sustained therapeutic levels of the drug.[2] By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic AMP (cAMP), which activates Protein Kinase A (PKA) and ultimately leads to a reduction in inflammatory responses.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 18. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 21. nbinno.com [nbinno.com]

- 22. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Therapeutic Potential of Fluorinated Benzylamines: A Guide for Drug Discovery

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, conferring unique physicochemical properties that can dramatically enhance therapeutic efficacy.[1][2] This technical guide provides an in-depth exploration of fluorinated benzylamines, a chemical class of significant interest due to its versatile therapeutic potential. We will dissect the causal relationship between fluorination and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple review to provide a practical framework for harnessing the power of fluorinated benzylamines, covering their application in oncology, neurodegenerative disorders, and infectious diseases, complete with detailed experimental protocols and mechanistic diagrams.

The Fluorine Advantage: Modulating Benzylamine Scaffolds for Therapeutic Gain

The introduction of fluorine into a benzylamine scaffold is not a trivial substitution; it is a strategic decision that fundamentally alters the molecule's properties. Approximately 20-25% of all commercialized pharmaceuticals contain fluorine, a testament to its utility.[3][4] The high electronegativity and small van der Waals radius of the fluorine atom are key to these modifications.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the pharmacokinetic profile of a drug can be significantly improved.[1][5]

-

Modulation of Basicity (pKa): The amine group in benzylamines is basic and typically protonated at physiological pH. The strong electron-withdrawing nature of fluorine can lower the pKa of the amine. This is a critical consideration in drug design, as it influences solubility, membrane permeability, and interaction with the target protein.[6] A lower pKa can reduce unwanted interactions with off-target ion channels and improve oral bioavailability.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and hydrophobic interactions. This can lead to a substantial increase in binding affinity and potency.[1][2]

-

Improved Bioavailability & Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the challenging blood-brain barrier (BBB), a critical factor for drugs targeting the central nervous system (CNS).[7][8][9]

Therapeutic Applications in Oncology

Fluorinated benzylamines and their derivatives have demonstrated significant potential as anticancer agents.[10][11] Their mechanism of action often involves the induction of programmed cell death (apoptosis) in malignant cells, a highly desirable trait for a chemotherapeutic agent.

Mechanism of Action: Induction of Apoptosis via Mitochondrial Dysfunction

A primary anticancer mechanism for this class of compounds is the induction of the intrinsic apoptosis pathway. Studies on fluorinated isatins and Schiff bases, which incorporate the fluorinated benzylamine moiety, show that these molecules can disrupt the normal functioning of mitochondria.[12][13] This leads to the dissipation of the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and the overproduction of reactive oxygen species (ROS).[13] The resulting oxidative stress and caspase activation culminate in the systematic dismantling of the cancer cell.[12]

Caption: Intrinsic apoptosis pathway induced by fluorinated benzylamines.

Structure-Activity Relationship (SAR) & In Vitro Efficacy

The cytotoxic potency of these compounds is highly dependent on the number and position of fluorine atoms. Generally, the introduction of fluorine-containing substituents amplifies cytotoxic properties.[10] For example, studies on fluorinated aminophenylhydrazines have shown potent activity against non-small cell lung cancer (NSCLC) A549 cells, with some compounds exhibiting IC50 values in the sub-micromolar range.[12]

| Compound Class | Cancer Cell Line | Key Structural Feature | IC50 / CC50 (µM) | Reference |

| Fluorinated Lepidiline Analogue | HeLa (Cervical Cancer) | 4,5-Diphenyl, Fluorinated Benzyl | 0.019 | [10] |

| Fluorinated Schiff Base | A549 (Lung Cancer) | 5 Fluorine Atoms on Benzyl Ring | 0.64 | [12] |

| Fluorinated Isatin | HuTu-80 (Duodenal Cancer) | ortho-Fluoro Benzyl Group | ~20-30 | [13] |

| Fluorinated Isatin | MCF-7 (Breast Cancer) | ortho-Fluoro Benzyl Group | ~20-30 | [13] |

Table 1: Representative cytotoxic activities of fluorinated benzylamine derivatives.

Therapeutic Applications in Neurodegenerative Disorders

The development of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's is hampered by the difficulty of crossing the blood-brain barrier (BBB).[7][14] As mentioned, fluorination can enhance lipophilicity and facilitate BBB permeability, making fluorinated benzylamines attractive candidates for CNS targets.[8]

Mechanism of Action: Enzyme Inhibition and Anti-Aggregation

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the brain that metabolizes dopamine. Inhibiting MAO-B can increase dopamine levels, which is a primary therapeutic strategy for Parkinson's disease. A series of fluorine-substituted benzylamines has been synthesized and tested as substrates and inactivators of MAO-B, providing a clear SAR framework for designing potent inhibitors.[15]

-

Inhibition of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides is a pathological hallmark of Alzheimer's disease.[9][16] Fluorinated compounds, including those with benzylamine-like structures, are being investigated for their ability to interfere with this process.[7][16] Fluorinated benzenesulfonamides, for example, have been shown to slow Aβ aggregation more than three-fold, demonstrating the potential of fluorinated aromatics in this therapeutic area.[16][17]

Caption: General experimental workflow for drug discovery.

Therapeutic Applications in Infectious Diseases

Fluorine is a key component in many approved antimicrobial drugs, including the highly successful fluoroquinolone antibiotics.[1] The principles of using fluorine to enhance potency and pharmacokinetics apply equally to the development of fluorinated benzylamines as anti-infective agents.

Mechanism of Action: Targeting Microbial Pathways

The efficacy of fluorinated benzylamines against pathogens stems from their ability to inhibit essential microbial processes.

-

Antifungal Activity: Benzylamine-type antimycotics are a known class of drugs.[18] Fluorination can enhance their activity against various yeasts and molds.

-

Antibacterial Activity: Fluorinated imines and hydrazones, derived from fluorinated benzylamines, have shown significant potency against both Gram-positive and Gram-negative bacteria.[19] The mechanism often involves the inhibition of crucial bacterial enzymes like DNA gyrase.[1]

-

Antiviral Activity: Fluorinated heterocycles have demonstrated potent antiviral activity, particularly against HIV-1.[3] The lipophilic nature of the fluorinated benzyl group can permit strong binding to hydrophobic pockets in viral enzymes, such as HIV integrase.[20]

Key Experimental Methodologies

The trustworthiness of any drug discovery campaign rests on robust and reproducible experimental protocols. The following are self-validating, standard methodologies for the synthesis and evaluation of fluorinated benzylamines.

Protocol: Synthesis of N-(4-Fluorobenzyl)propan-2-amine via Reductive Amination

This protocol describes a common and reliable method for synthesizing a representative fluorinated benzylamine. The causality is clear: the aldehyde and amine first form a Schiff base (imine) intermediate, which is then reduced in situ by a mild and selective reducing agent.

Materials:

-

4-Fluorobenzaldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorobenzaldehyde (1.0 eq) and anhydrous DCM.

-

Imine Formation: Add isopropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour. The formation of the imine can be monitored by TLC.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Causality Note: STAB is a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde, preventing side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product via flash column chromatography on silica gel to yield the pure N-(4-fluorobenzyl)propan-2-amine. Confirm identity and purity using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[12]

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Fluorinated benzylamine compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette, microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzylamine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

Fluorinated benzylamines represent a versatile and potent scaffold for the development of novel therapeutics. The strategic incorporation of fluorine provides a powerful tool to fine-tune pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced metabolic stability, target affinity, and bioavailability. The demonstrated efficacy in oncology, neurodegenerative disorders, and infectious diseases underscores the broad applicability of this chemical class. Future research should focus on exploring novel fluorination patterns, developing more selective synthetic methodologies, and employing advanced computational models to predict the impact of fluorination on drug-target interactions, thereby accelerating the journey from a promising molecule to a life-saving medicine.

References

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? [mdpi.com]

- 10. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents [mdpi.com]

- 20. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Action for Novel 2-(Difluoromethoxy)benzylamine-Derived Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action (MoA) for a novel class of compounds derived from 2-(difluoromethoxy)benzylamine. The difluoromethoxy group is an intriguing bioisostere for methoxy or hydroxyl moieties, offering potential improvements in metabolic stability, lipophilicity, and target interaction. Understanding the precise molecular target and the subsequent cellular pathways modulated by these compounds is paramount for their advancement as potential therapeutic agents.[1][2]

This document eschews a rigid template, instead presenting a logical, multi-phase workflow grounded in established scientific principles. It is designed to be a self-validating system, where each experimental stage builds upon the last to construct a robust and verifiable MoA model.

Phase 1: Foundational Analysis & Target Hypothesis Generation

The initial phase focuses on generating a broad understanding of the compound's biological effects and formulating initial hypotheses about its molecular target. This is a critical exploratory stage that informs the more focused investigations to follow.

Phenotypic Screening

Before seeking a specific target, it is essential to understand what the compound does at a cellular or organismal level. Phenotypic screening involves testing the compound across a diverse range of biological assays to identify its functional signature.[3] For a novel compound series, which we will hypothetically call "DFMBA-X," this could involve:

-

Broad Anti-Proliferative Screening: Utilizing panels of cancer cell lines (e.g., the NCI-60 panel) to identify patterns of activity.[1] Distinct patterns of sensitivity and resistance across cell lines can provide early clues about the MoA.

-

High-Content Imaging: Assessing morphological changes in cells (e.g., cytoskeletal arrangement, nuclear morphology, organelle health) upon treatment with DFMBA-X.

-

Functional Assays: Depending on the therapeutic goal, this may include assays for anti-inflammatory, anti-microbial, or neuroprotective effects.[4][5]

The goal is to answer the high-level question: "What is the most prominent and consistent biological effect of DFMBA-X?"

Computational Approaches

In silico methods leverage the chemical structure of DFMBA-X to predict potential protein targets based on similarity to known ligands or docking simulations against structural databases.[6][7] While not definitive, these predictions are invaluable for prioritizing experimental efforts.

-

Chemical Similarity Searching: Using databases like PubChem or ChEMBL to find known compounds with similar structures and documented biological targets.

-

Reverse Docking: Screening the DFMBA-X structure against a library of 3D protein structures to identify potential binding partners with favorable interaction energies.

These computational leads must be treated as hypotheses that require rigorous experimental validation.

Phase 2: Direct Target Identification and Validation

This phase employs direct biochemical and cellular methods to identify the specific molecular binding partner(s) of DFMBA-X and confirm this interaction is responsible for the observed phenotype.

Affinity-Based Target Identification

The cornerstone of direct target identification is using the compound as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[3][8]

-

Probe Synthesis: Synthesize an analog of the lead DFMBA-X compound that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with its biological activity. A non-functional analog should also be synthesized as a negative control.

-

Lysate Preparation: Culture a responsive cell line (identified in Phase 1) and prepare a native protein lysate.

-

Affinity Capture:

-

Incubate the cell lysate with the biotinylated DFMBA-X probe to allow for target binding.

-

As a control, incubate a separate lysate sample with an excess of the original, non-biotinylated DFMBA-X compound before adding the probe. This "competition" sample will help distinguish specific binders from non-specific ones.

-

Use streptavidin-coated magnetic beads to capture the biotinylated probe and any bound proteins.

-

-

Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the captured proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the competition control and negative controls. These are your high-confidence target candidates.

Orthogonal Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct drug-target engagement in a cellular context. It operates on the principle that a protein becomes more thermally stable when bound to its ligand.[7]

-

Cell Treatment: Treat intact cells from a responsive cell line with either the DFMBA-X compound or a vehicle control (e.g., DMSO).

-

Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Protein Quantification: Analyze the soluble fraction from each temperature point using Western blotting or other protein quantification methods (like quantitative mass spectrometry) for the candidate target protein identified via AP-MS.

-

Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature. A successful drug-target interaction will result in a rightward shift of the melting curve for the DFMBA-X-treated sample, indicating increased thermal stability.

Genetic Target Validation

The final step in validation is to determine if modulating the identified target protein mimics the effect of the compound. This directly links the target to the phenotype. The most common method is RNA interference.[9]

-

siRNA Transfection: Transfect a responsive cell line with small interfering RNAs (siRNAs) specifically designed to silence the gene encoding the candidate target protein. Use a non-targeting control siRNA in parallel.

-

Target Knockdown Confirmation: After 48-72 hours, collect a subset of the cells and confirm successful knockdown of the target protein via Western blot or qPCR.

-

Phenotypic Assay: Subject the remaining siRNA-treated cells to the same primary phenotypic assay used in Phase 1 (e.g., a cell proliferation assay).

-

Analysis: If the phenotype observed in the cells with the knocked-down target (e.g., reduced proliferation) is consistent with the phenotype caused by DFMBA-X treatment, this provides strong evidence that the compound exerts its effect through this target.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the target identification and validation process.

Caption: Overall workflow for target identification and validation.

References

- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 5. news-medical.net [news-medical.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

The Ascendancy of 2-(Difluoromethoxy)benzylamine: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, serving as a powerful tool for refining physicochemical and pharmacokinetic profiles. Among the arsenal of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has garnered significant attention for its unique ability to modulate key drug-like properties. This guide provides an in-depth examination of 2-(Difluoromethoxy)benzylamine, a versatile building block that leverages the distinct characteristics of the -OCF₂H group. We will explore its fundamental physicochemical properties, its role as a bioisostere, detail robust synthetic and derivatization protocols, and analyze case studies where its incorporation has been pivotal in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this valuable synthetic intermediate.

The Difluoromethoxy Group: A Profile of Strategic Advantage

The utility of this compound stems directly from the nuanced properties of the difluoromethoxy substituent. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H group offers a unique combination of electronic and steric effects that medicinal chemists can exploit to overcome common drug development hurdles.[1]

Modulation of Core Physicochemical Properties

The introduction of a difluoromethoxy group profoundly impacts a molecule's lipophilicity, electronic character, and metabolic stability—critical parameters for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]

-

Lipophilicity (logP): The -OCF₂H group moderately increases lipophilicity, offering a fine-tuning mechanism that sits between the more hydrophilic methoxy group and the highly lipophilic trifluoromethoxy group.[1][2] This modulation is crucial for enhancing membrane permeability and bioavailability without drastically increasing non-specific binding.[3][4]

-

Acidity and Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms can significantly influence the pKa of proximal functional groups, such as the amine in this compound.[1] This modulation can be strategically used to optimize the ionization state of a drug at physiological pH, which is paramount for solubility, target engagement, and cell penetration.[2]

-

Metabolic Stability: A key driver for using the -OCF₂H group is the exceptional strength of the carbon-fluorine bond.[4] When used as a bioisostere for a methoxy group, it effectively blocks metabolic O-demethylation, a common pathway for drug degradation, thereby extending the compound's half-life.[1][5]

-

Hydrogen Bond Donor Capability: A distinguishing feature of the -OCF₂H group is the acidic nature of its proton, allowing it to act as a weak hydrogen bond donor.[3] This capability, absent in methoxy and trifluoromethoxy groups, can introduce new, favorable interactions with biological targets, potentially enhancing binding affinity and specificity.[1]

Table 1: Comparative Analysis of Physicochemical Properties

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch π Constant | -0.02 | +0.45 | +1.04 |

| Hydrogen Bond Capability | H-bond acceptor | H-bond acceptor & weak donor | H-bond acceptor |

| Metabolic Stability | Prone to O-demethylation | High (Resistant to oxidation) | Very High |

Data synthesized from multiple sources in medicinal chemistry literature.

Bioisosterism: The Power of Strategic Replacement

Bioisosteres are functional groups that possess similar steric and electronic characteristics, allowing them to be interchanged without significantly disrupting the desired biological activity. This strategy is a cornerstone of lead optimization, enabling the fine-tuning of ADME properties while preserving potency.[6] The difluoromethoxy group is an excellent bioisostere for hydroxyl, thiol, and, most notably, methoxy groups.[1][2][3]

The this compound scaffold allows chemists to readily substitute traditional, metabolically liable benzylamine cores (e.g., 2-methoxybenzylamine) to enhance stability and introduce novel hydrogen bonding interactions.[5]

Synthetic Methodologies and Derivatization Strategies

The utility of this compound as a building block is contingent on its accessibility and the versatility of its primary amine "handle" for subsequent chemical modifications.

General Synthesis of this compound

The synthesis typically begins with a commercially available ortho-substituted phenol, such as 2-hydroxybenzonitrile. The pivotal step is the difluoromethylation of the hydroxyl group.

Protocol: Synthesis via Difluoromethylation of 2-Hydroxybenzonitrile

-

Dissolution: Dissolve 2-hydroxybenzonitrile (1.0 eq.) and a suitable base such as potassium hydroxide (KOH, 3.0 eq.) in a mixture of acetonitrile and water.

-

Difluoromethylation: Add diethyl (bromodifluoromethyl)phosphonate ((EtO)₂P(O)CF₂Br, 1.5 eq.) dropwise to the stirring solution at room temperature. The reaction progress is monitored by TLC or LC-MS. Causality: This phosphonate reagent is a common and effective source for the difluoromethyl group in this type of nucleophilic substitution.

-

Workup: Upon completion, quench the reaction with water and extract the product, 2-(difluoromethoxy)benzonitrile, with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: Purify the crude nitrile by column chromatography on silica gel.

-

Reduction: Dissolve the purified 2-(difluoromethoxy)benzonitrile in a suitable solvent like tetrahydrofuran (THF). Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) carefully at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Final Workup & Isolation: Carefully quench the reaction with water and aqueous NaOH. Filter the resulting solids and extract the filtrate. The organic layer is dried and concentrated to yield this compound, which can be further purified if necessary.

Derivatization via the Amine Handle

The primary amine of this compound is a versatile functional group for building molecular complexity and generating compound libraries for high-throughput screening.

Protocol: Library Synthesis via Reductive Amination

This protocol describes a parallel synthesis approach for generating a library of secondary amines.

-

Array Preparation: In an array of reaction vials, dispense a solution of this compound (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE).

-

Aldehyde/Ketone Addition: To each vial, add a unique aldehyde or ketone (1.1 eq.) from a pre-selected library of reagents.

-

Reducing Agent Addition: Add a solution of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to each vial. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde/ketone.

-

Reaction: Seal the vials and agitate at room temperature for 12-24 hours. Monitor a representative reaction for completion.

-

Quench and Workup: Quench the reactions by adding aqueous sodium bicarbonate solution. Extract the products into an organic solvent (e.g., dichloromethane) using a liquid handling system.

-

Purification and Analysis: The crude products are typically purified by preparatory HPLC or silica gel chromatography. The final compounds are analyzed for purity and identity by LC-MS and NMR.

Case Study: Targeting the PD-1/PD-L1 Immune Checkpoint

The development of small-molecule inhibitors for the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction is a major goal in immuno-oncology. Several novel benzylamine derivatives have been designed and synthesized as potent PD-1/PD-L1 inhibitors.[7][8]

In one such series, a 2-arylmethoxy-4-(biphenyl-methoxy) benzylamine scaffold was explored.[7] While not containing the specific this compound, related fluorinated analogs demonstrated the importance of fluorine substitutions in achieving high potency. The principles are directly applicable. Incorporating the 2-(difluoromethoxy) group in such scaffolds would be a logical next step to enhance metabolic stability and potentially introduce beneficial hydrogen bonding with the PD-L1 protein target, aiming to improve pharmacokinetic profiles and overall efficacy.

Conclusion and Future Perspectives

This compound is more than just another building block; it is a strategic tool that empowers medicinal chemists to address fundamental challenges in drug design. Its unique combination of moderate lipophilicity, enhanced metabolic stability, and hydrogen bond donating capability provides a powerful lever for optimizing lead compounds into viable drug candidates.[1] The commercial availability of this and other related fluorinated intermediates continues to grow, facilitating their integration into drug discovery pipelines.[9][10][11] As our understanding of structure-activity and structure-property relationships deepens, the rational application of specialized building blocks like this compound will be increasingly critical in the successful development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. This compound CAS#: 243863-36-7 [m.chemicalbook.com]

- 11. This compound | 243863-36-7 [chemicalbook.com]

Preliminary In-Vitro Screening of 2-(Difluoromethoxy)benzylamine Analogs: A Strategic Approach to Early-Stage Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-(difluoromethoxy)benzylamine scaffold represents a compelling starting point for novel therapeutic agent discovery. The difluoromethoxy group, serving as a bioisostere for more metabolically labile moieties, offers the potential for improved pharmacokinetic properties. Benzylamine derivatives are known to interact with a variety of biological targets, notably enzymes involved in neurotransmitter metabolism. This guide provides a comprehensive, technically-grounded framework for the preliminary in-vitro screening of analog libraries based on this core structure. We will move beyond a simple checklist of assays, instead detailing a logical, tiered screening cascade designed to efficiently identify compounds with desirable biological activity while simultaneously de-risking for common liabilities such as cytotoxicity and cardiotoxicity. Each stage is presented with a clear scientific rationale, detailed experimental protocols, and guidance on data interpretation, empowering research teams to make informed decisions in the critical early stages of drug discovery.

Introduction: The Rationale and the Strategy

The journey from a chemical concept to a viable drug candidate is fraught with challenges, with a high rate of attrition. A significant portion of these failures can be attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties or unforeseen toxicity.[1][2] Therefore, a robust early-stage screening strategy is not a luxury but a necessity to mitigate risk and focus resources on the most promising chemical matter.[3][4]

The this compound core is of particular interest. The benzylamine substructure is a well-known pharmacophore present in inhibitors of monoamine oxidase (MAO), an enzyme critical to the metabolism of neurotransmitters.[5][6] Dysregulation of MAO activity is implicated in neurological disorders such as depression and Parkinson's disease.[6] The introduction of the difluoromethoxy group is a strategic design choice; it can enhance metabolic stability and modulate lipophilicity and pKa compared to a simple methoxy or hydroxyl group, potentially leading to a more favorable drug-like profile.

This guide outlines a three-tiered screening cascade. This strategic funneling approach ensures that resources are used efficiently. Broad, cost-effective assays are used first to eliminate fundamentally flawed compounds, followed by more complex and specific assays for the remaining, more promising analogs.

Caption: The tiered in-vitro screening cascade for this compound analogs.

Tier 1: Foundational Cytotoxicity Screening

Scientific Rationale: The primary goal of this tier is to identify and eliminate compounds that exhibit broad, non-specific cytotoxicity at concentrations relevant for potential therapeutic activity.[7] A compound that kills cells indiscriminately is not a viable drug candidate. By performing this screen early, we avoid wasting resources on compounds that will inevitably fail. We advocate for a dual-assay approach to provide a more robust assessment of cellular health, measuring both metabolic activity and membrane integrity.

Assay 1: MTT (Metabolic Activity) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan is proportional to the number of metabolically active cells.[8]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test analogs (e.g., from 100 µM to 0.1 µM). Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Assay 2: LDH (Membrane Integrity) Assay

This assay complements the MTT by measuring a different marker of cell death: the loss of plasma membrane integrity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[9]

Experimental Protocol: LDH Release Assay

-

Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel plate.

-

Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase) from a commercial kit (e.g., CyQUANT™ Cytotoxicity Assay) to each well.[9]

-

Incubation & Stop: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Determine the percentage of LDH release compared to a maximum LDH release control (cells lysed with detergent). Calculate the EC₅₀ value.

Tier 1 Data Summary and Decision Gate

The results should be summarized in a table for clear comparison.

| Compound ID | Structure | MTT IC₅₀ (µM) | LDH EC₅₀ (µM) | Notes |

| Analog-001 | R₁=H | > 100 | > 100 | Pass |

| Analog-002 | R₁=Cl | 5.2 | 8.1 | Fail |

| Analog-003 | R₁=Me | 85.7 | > 100 | Pass |

Decision: Compounds with an IC₅₀ or EC₅₀ < 10 µM (or less than 10-fold the target potency) are generally flagged as cytotoxic and deprioritized. Analogs with acceptable cytotoxicity profiles proceed to Tier 2.

Tier 2: Primary Target Engagement - MAO Inhibition

Scientific Rationale: The benzylamine core is a structural alert for potential interaction with monoamine oxidases (MAOs). MAOs are critical enzymes in the central nervous system that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin and dopamine.[6] There are two main isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[5] Selective MAO-A inhibitors are used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[6] Therefore, it is essential to determine not only the potency of the analogs against MAO but also their selectivity for each isoform.

Caption: Inhibition of Monoamine Oxidase (MAO) catalytic activity.

Assay: Fluorometric MAO-A and MAO-B Inhibition

This high-throughput assay uses a non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity. The reduction in fluorescence in the presence of a test compound indicates inhibition. Commercial kits often use p-tyramine as a substrate for both isoforms and provide selective inhibitors (clorgyline for MAO-A, pargyline for MAO-B) to differentiate the activity.[10]

Experimental Protocol: MAO Inhibition Assay

-

Enzyme & Compound Prep: Use recombinant human MAO-A and MAO-B enzymes. Prepare serial dilutions of test compounds (e.g., from 10 µM to 0.1 nM) in assay buffer.

-

Pre-incubation: In a black 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound dilutions. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. Include a vehicle control (no inhibitor) and positive controls (clorgyline for MAO-A, selegiline or pargyline for MAO-B).[5]

-

Reaction Initiation: Add the working reagent containing the substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a dye reagent (e.g., Amplex Red).[10] This system detects the H₂O₂ produced by the MAO reaction.

-

Incubation: Incubate for 20-30 minutes at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).[10]

-

Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ values for both MAO-A and MAO-B. Calculate the selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B).

Tier 2 Data Summary and Decision Gate

| Compound ID | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (A/B) | Notes |

| Analog-001 | 1500 | 25 | 60 | MAO-B Selective |

| Analog-003 | 45 | 5200 | 0.008 | MAO-A Selective |

| Analog-004 | 850 | 975 | 0.87 | Non-selective |

| Analog-005 | >10,000 | >10,000 | - | Inactive |

Decision: The desired profile depends on the therapeutic goal. For a Parkinson's disease program, compounds like Analog-001 with high potency and selectivity for MAO-B would be prioritized. For a depression program, a compound like Analog-003 would be of interest. Inactive or non-selective compounds are deprioritized.

Tier 3: Early Safety De-risking - hERG Inhibition

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical off-target effect that can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[11][12] Due to this severe liability, assessing hERG inhibition early in discovery is a regulatory expectation and a crucial step to de-risk a chemical series.[13]

Assay: Automated Patch Clamp Electrophysiology

Automated patch-clamp systems, such as the QPatch or SyncroPatch, are the industry standard for medium-to-high throughput hERG screening.[11] These instruments provide high-quality electrophysiological data on the effect of compounds on hERG channel currents in a stable cell line (e.g., HEK293 cells expressing the hERG channel).

Experimental Protocol: Automated hERG Assay (Overview)

-

Cell Preparation: Use a stably transfected HEK293 cell line expressing the hERG channel.

-

Compound Application: Test compounds are typically screened at multiple concentrations (e.g., 0.1, 1, and 10 µM) applied sequentially to the same cell.[11]

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG current. The stability of the current is monitored before and after compound addition.[14]

-

Data Acquisition: The instrument records the ion channel currents. The peak tail current is measured to quantify the hERG channel activity.

-

Analysis: The percentage of current inhibition is calculated at each concentration relative to the baseline (vehicle) current. An IC₅₀ value is determined from the concentration-response curve.

Tier 3 Data Summary and Decision Gate

| Compound ID | MAO-B IC₅₀ (nM) | hERG IC₅₀ (µM) | Safety Margin (hERG/MAO-B) | Notes |

| Analog-001 | 25 | 15 | 600x | Acceptable Margin |

| Analog-006 | 15 | 0.2 | 13x | High Risk |

Decision: A key metric is the therapeutic or safety margin, calculated as the ratio of the hERG IC₅₀ to the on-target potency (e.g., MAO-B IC₅₀). A margin of >100-fold is often considered desirable, though this is project-dependent. Compounds with a small safety margin (like Analog-006) represent a significant cardiotoxicity risk and should be deprioritized or serve as the basis for structure-activity relationship (SAR) studies to mitigate hERG activity.

Conclusion: Synthesizing Data for Informed Advancement

This tiered screening cascade provides a robust and efficient framework for the preliminary in-vitro evaluation of this compound analogs. By systematically assessing cytotoxicity, on-target activity, and a critical safety liability, this approach enables research teams to:

-

Fail Fast: Quickly eliminate compounds with undesirable properties.

-

Establish SAR: Understand how structural modifications impact potency, selectivity, and safety.

-

Prioritize with Confidence: Select the most promising candidates for further, more intensive studies, such as full ADME profiling and subsequent in-vivo efficacy models.

The integration of these datasets allows for a holistic evaluation of each analog, ensuring that the compounds advanced into lead optimization have the highest probability of success in becoming safe and effective medicines.

References

- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]